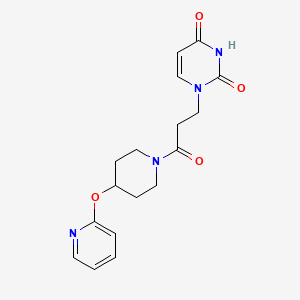
1-(3-oxo-3-(4-(pyridin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multistep chemical reactions including condensation, cyclization, and functional group transformations. For compounds related to pyrimidine-diones, methodologies may include interactions with alkylamides in liquid ammonia in the presence of oxidizing agents to yield amino derivatives, or cyclization reactions under specific conditions to produce structurally complex products (Gulevskaya et al., 1994). These syntheses highlight the regioselective modification capabilities of pyrimidine-based compounds.
Molecular Structure Analysis
The molecular structure of pyrimidine-dione derivatives is characterized by intramolecular and intermolecular hydrogen bonds which play a significant role in their crystallization and stability. Studies such as those by Orozco et al. (2009) demonstrate how hydrogen bonding patterns contribute to the solid-state structure, impacting the compound's chemical reactivity and interaction capabilities (Orozco et al., 2009).
Chemical Reactions and Properties
Pyrimidine-diones undergo various chemical reactions, including amination, hydrolysis, and cyclization, to yield a range of derivatives with different functional groups. These reactions are crucial for modifying the chemical structure to alter physical and chemical properties for specific applications. For example, the amination of condensed pyrimidines can be regioselective, producing amino derivatives with potential biological activities (Gulevskaya et al., 1994).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
One area of application is in the synthesis of Nα-urethane-protected β- and γ-amino acids, showcasing an efficient "one-pot" procedure with excellent yields and purities. This method highlights the compound's role in facilitating the synthesis of important biochemical compounds (M. Cal et al., 2012).
Anticancer Activity
Another significant application is in the development of anticancer agents. Compounds related to pyrimidine-2,4-diones have shown activity against a range of human tumor cell lines. Specifically, structural modifications, such as the presence of piperidine/pyrrolidine at the end of the C-6 chain and benzoyl group at C-5, enhance anti-cancer activities, indicating potential applications in cancer therapy (Palwinder Singh & Kamaldeep Paul, 2006).
Antibacterial and Antimicrobial Applications
Research into heterocyclic compounds derived from pyrimidine-2,4-diones has also explored their antibacterial and antimicrobial properties. For instance, studies on dispiro heterocycles containing pyrimidine-dione derivatives have shown promising antimicrobial and antitubercular activities (A. Dandia et al., 2013). Additionally, the synthesis and evaluation of 2-(4-phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-yl) isoindoline-1, 3-diones under microwave irradiation have revealed their potential for antibacterial activity, further illustrating the compound's utility in developing new antimicrobial agents (Ram C.Merugu et al., 2010).
Drug Discovery and ADME Properties
The structural diversity of pyrimidine-2,4-diones has been exploited in drug discovery, with variations leading to significant differences in biopharmaceutical properties. This versatility indicates their potential in the synthesis of drugs with desirable absorption, distribution, metabolism, and excretion (ADME) profiles, aiding in the identification of compounds with optimal therapeutic indices (M. Jatczak et al., 2014).
Eigenschaften
IUPAC Name |
1-[3-oxo-3-(4-pyridin-2-yloxypiperidin-1-yl)propyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c22-14-6-11-21(17(24)19-14)12-7-16(23)20-9-4-13(5-10-20)25-15-3-1-2-8-18-15/h1-3,6,8,11,13H,4-5,7,9-10,12H2,(H,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBFUWWSSSPEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-oxo-3-(4-(pyridin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


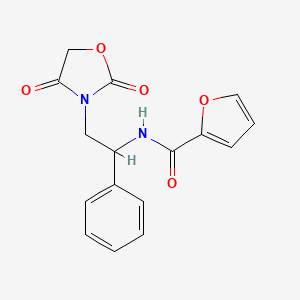
![6-Tert-butyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2489340.png)

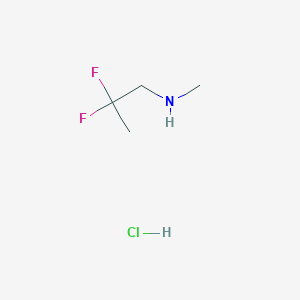

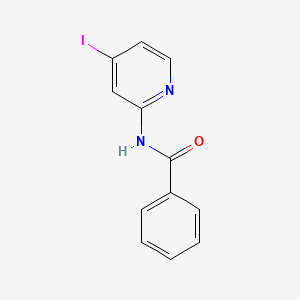
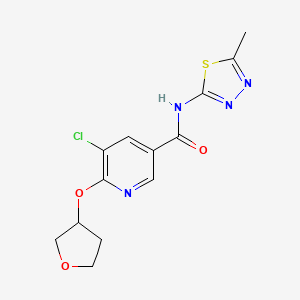

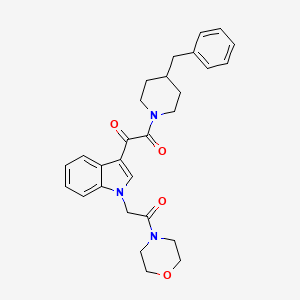
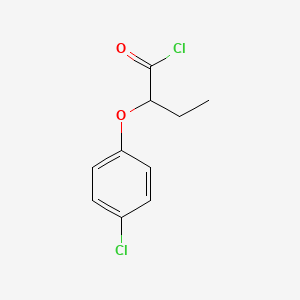

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2489355.png)
![2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B2489356.png)